molecular formula C24H20ClNO B3828469 5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B3828469
M. Wt: 373.9 g/mol
InChI Key: OJTFROUYTDSIIY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, commonly known as CPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPT belongs to the class of benzo[a]phenanthridine alkaloids and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. CPT has been shown to interact with topoisomerase enzymes, which are involved in DNA replication and repair. This interaction leads to the formation of a stable complex between CPT and the enzyme, resulting in the inhibition of DNA replication and subsequent cell death.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. CPT has also been found to exhibit anti-inflammatory and antimicrobial properties. However, further studies are needed to elucidate the full extent of CPT's effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPT is its potential therapeutic applications, making it a promising candidate for drug development. Additionally, the synthesis of CPT has been optimized to increase the yield and purity of the compound, making it a viable option for large-scale production. However, one of the limitations of CPT is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects of CPT and its effects on the human body.

Future Directions

There are several future directions for the study of CPT, including the development of new drug formulations and the optimization of its therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of CPT and its effects on the human body. Other potential future directions include the exploration of CPT's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the study of CPT holds significant promise for the development of new therapeutics and the advancement of medicinal chemistry.

Scientific Research Applications

CPT has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. Several studies have shown that CPT can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. CPT has also been shown to exhibit antimicrobial activity against several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, CPT has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO/c1-14-12-19-22-18-5-3-2-4-15(18)8-11-20(22)26-24(23(19)21(27)13-14)16-6-9-17(25)10-7-16/h2-11,14,24,26H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTFROUYTDSIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 4
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5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 5
5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Reactant of Route 6
5-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

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